4-Benzylthiomorpholine
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Overview
Description
4-Benzylthiomorpholine is a heterocyclic organic compound that contains a morpholine ring substituted with a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylthiomorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the morpholine nitrogen.
Another method involves the use of thiomorpholine, which is reacted with benzyl bromide under similar conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Benzylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the sulfoxide or sulfone back to the thioether.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the benzyl group can be replaced with an alkyl or aryl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl or aryl halides, bases such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-Benzylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound in the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and other diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzylthiomorpholine involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-Benzylthiomorpholine can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological applications.
Benzylmorpholine: Contains a benzyl group but lacks the sulfur atom, which may affect its reactivity and biological activity.
Morpholine: The parent compound, which lacks both the benzyl and thio groups, making it less versatile in chemical reactions and applications.
The presence of both the benzyl and thio groups in this compound makes it unique, providing a balance of hydrophobicity and reactivity that can be advantageous in various applications.
Properties
IUPAC Name |
4-benzylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLTYHXSZIVBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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